![molecular formula C21H17FN2O3S2 B2409984 (Z)-1-benzyl-3-(((3-fluoro-4-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894670-26-9](/img/structure/B2409984.png)
(Z)-1-benzyl-3-(((3-fluoro-4-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
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Description
(Z)-1-benzyl-3-(((3-fluoro-4-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C21H17FN2O3S2 and its molecular weight is 428.5. The purity is usually 95%.
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Biological Activity
(Z)-1-benzyl-3-(((3-fluoro-4-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article summarizes the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C20H18FN3O3S, with a molecular weight of approximately 432.46 g/mol. The compound features a thiazine ring system that contributes to its biological activity.
Synthesis
Recent studies have focused on the synthesis of thiazine derivatives through various chemical reactions. The compound can be synthesized using methods such as:
- Condensation Reactions : Utilizing appropriate amines and aldehydes to form imine intermediates.
- Cyclization Reactions : Employing thiazine precursors that undergo cyclization to form the desired thiazine structure.
Antimicrobial Activity
Research indicates that thiazine derivatives exhibit notable antimicrobial properties. For instance, a study demonstrated that similar thiazine compounds showed significant inhibition against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of critical enzymes.
Antiviral Activity
A series of thiazine derivatives have been evaluated for their antiviral activity, particularly against HIV. One study reported that related compounds exhibited potent anti-HIV activity with an effective concentration (EC50) ranging from 4.0 µM to 10 µM. The structure-activity relationship (SAR) indicated that modifications in the aromatic substituents could enhance activity against viral targets.
Anticancer Potential
Thiazine derivatives have also been investigated for their anticancer properties. A study highlighted the ability of certain thiazine compounds to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests potential for development as chemotherapeutic agents.
Case Study 1: Anti-HIV Activity
In a controlled study involving MT-4 cell cultures, a derivative similar to this compound demonstrated an EC50 value of approximately 4.0 µM against HIV-1. The selectivity index was greater than 76, indicating a favorable therapeutic window.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of thiazine derivatives against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition at concentrations as low as 10 µg/mL, suggesting strong potential for further development in antimicrobial therapies.
Properties
IUPAC Name |
(3Z)-1-benzyl-3-[(3-fluoro-4-methylanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S2/c1-14-7-8-16(11-17(14)22)23-12-19-20(25)21-18(9-10-28-21)24(29(19,26)27)13-15-5-3-2-4-6-15/h2-12,23H,13H2,1H3/b19-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJHMVAOVDNMNF-UNOMPAQXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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